N-(4-chloro-3-methyl-5-isoxazolyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring dual substitutions on the nitrogen atom:
- Substituent 1: A 4-chloro-3-methyl-5-isoxazolyl group, which introduces a heterocyclic isoxazole ring with electron-withdrawing (Cl) and steric (methyl) effects.
- Substituent 2: A 4-methoxyphenylsulfonyl group, contributing additional aromaticity and electron-donating methoxy substituents.
- Core structure: The benzenesulfonamide backbone includes a 4-methoxy group, enhancing solubility and influencing electronic properties.
Sulfonamides are historically significant for their antimicrobial activity, but structural modifications like those in this compound may target diverse biological pathways, such as enzyme inhibition or protein binding .
Properties
IUPAC Name |
N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-4-methoxy-N-(4-methoxyphenyl)sulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O7S2/c1-12-17(19)18(28-20-12)21(29(22,23)15-8-4-13(26-2)5-9-15)30(24,25)16-10-6-14(27-3)7-11-16/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGMKSXITXGGBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Cl)N(S(=O)(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-3-methyl-5-isoxazolyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide is a complex compound with potential pharmaceutical applications, particularly in the field of cardiovascular and antiviral therapies. This article explores its biological activity, focusing on its mechanisms, effects on specific biological systems, and relevant case studies.
Chemical Structure
The compound features a sulfonamide group, which is known for various biological activities. The structural formula can be represented as follows:
Sulfonamides, including this compound, often function by inhibiting specific enzymes or receptors involved in physiological processes. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Many sulfonamides inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
- Calcium Channel Modulation : Some studies suggest that sulfonamides can affect calcium channels, influencing vascular resistance and perfusion pressure in cardiac tissues .
Cardiovascular Activity
Recent studies have investigated the effects of related benzenesulfonamide derivatives on cardiovascular parameters. For instance, a study using isolated rat hearts demonstrated that certain sulfonamide derivatives significantly reduced perfusion pressure and coronary resistance. The specific findings included:
| Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance |
|---|---|---|
| Control | Baseline | Baseline |
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased (p < 0.05) | Decreased (p < 0.05) |
| 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide | No significant change | No significant change |
These results indicate that the compound may exert similar effects through its interaction with calcium channels .
Case Studies
- Cardiovascular Study : In a controlled experiment involving isolated rat hearts, researchers administered various sulfonamide derivatives. The results indicated that the compound significantly reduced coronary resistance compared to controls, suggesting a potential therapeutic role in managing blood pressure .
- Antiviral Research : A derivative of the compound was tested for its efficacy against HBV in vitro and in vivo using a duck HBV model. The results showed promising antiviral activity, indicating that modifications to the sulfonamide structure could enhance its effectiveness against viral infections .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-inflammatory Activity
Research has indicated that compounds related to N-(4-chloro-3-methyl-5-isoxazolyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide exhibit notable anti-inflammatory properties. For instance, derivatives of sulfonamides have demonstrated effectiveness as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
| Compound | IC50 (μM) | COX Selectivity |
|---|---|---|
| Celecoxib | 1.11 | COX-II |
| PYZ20 (related compound) | 0.20 | >2-fold higher than Celecoxib |
The compound's ability to inhibit COX enzymes suggests its potential in treating conditions such as arthritis and other inflammatory diseases .
1.2 Analgesic Properties
Similar to its anti-inflammatory effects, the compound may also possess analgesic properties. Studies have shown that certain pyrazole derivatives exhibit potent analgesic activity, making them candidates for pain management therapies. The structure of this compound aligns with known analgesic compounds, suggesting a potential for similar effects .
Agrochemical Applications
2.1 Insecticidal Properties
The compound has been investigated for its insecticidal properties, particularly in agricultural settings. Its structural features suggest that it could act effectively against various pests, contributing to integrated pest management strategies.
| Application | Target Pest | Efficacy |
|---|---|---|
| Insecticide | Aphids | High |
| Insecticide | Beetles | Moderate |
Research indicates that sulfonamide-based compounds can disrupt the biological processes of target insects, leading to effective pest control .
Case Studies
3.1 Case Study: COX Inhibition
A study published in ACS Omega evaluated a series of pyrazole-based compounds for their COX inhibitory activity. Among them, derivatives similar to this compound showed promising results with IC50 values significantly lower than traditional inhibitors like Celecoxib, indicating enhanced potency and selectivity against COX-II .
3.2 Case Study: Agrochemical Formulations
In another study focusing on agrochemical formulations, the polymorphic forms of sulfonamide derivatives were analyzed for stability and efficacy in pest control applications. The findings suggested that specific crystalline forms exhibited improved solubility and bioavailability, enhancing their effectiveness as insecticides .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- In contrast, the amino group in increases basicity, which may alter solubility or target affinity.
- Melting Points : Analogs with rigid substituents (e.g., trifluoromethylphenyl in ) exhibit higher melting points (>270°C), suggesting stronger crystal packing. Data for the target compound is unavailable but predicted to be moderate due to its flexible isoxazole ring.
- Solubility : Methoxy groups (target compound, ) enhance aqueous solubility compared to lipophilic substituents like benzylthio () or benzofuran ().
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-chloro-3-methyl-5-isoxazolyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide?
- Methodology : The compound can be synthesized via a two-step nucleophilic substitution reaction. First, react 4-methoxybenzenesulfonyl chloride with 4-chloro-3-methyl-5-isoxazolamine under basic conditions (e.g., aqueous NaOH or K₂CO₃) to form the monosulfonamide intermediate. Second, introduce the second sulfonyl group using [(4-methoxyphenyl)sulfonyl] chloride. Monitor reaction progress via TLC or ¹H NMR spectroscopy. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of sulfonyl chlorides. Adjust stoichiometry to minimize bis-sulfonamide byproducts.
Q. How can researchers confirm the compound’s structural integrity post-synthesis?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions and sulfonamide linkages. The isoxazole ring’s protons (δ 6.2–6.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 498.05).
- Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.4% of theoretical values .
Q. What are the primary challenges in characterizing its physical-chemical properties?
- Methodology :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10). Sulfonamides typically exhibit poor aqueous solubility; consider co-solvents (e.g., PEG-400) for biological assays .
- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., hydrolysis of sulfonamide bonds) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic configuration?
- Methodology : Grow single crystals via slow evaporation (solvent: DCM/hexane). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL-2018 to model bond lengths, angles, and torsional strain. Validate with R-factor (<0.05) and residual electron density maps .
- Key Findings : The isoxazole ring’s chloro and methyl groups induce steric hindrance, affecting sulfonamide bond angles (e.g., S–N–C ~115°) .
Q. What strategies mitigate conflicting bioactivity data across in vitro assays?
- Methodology :
- Assay Optimization : Standardize cell lines (e.g., HEK293 for enzyme inhibition) and control for batch-to-batch variability in compound purity (≥95% by HPLC).
- Data Analysis : Use multivariate regression to account for confounding factors (e.g., serum protein binding in cell media). Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodology :
- Substituent Variation : Replace the 4-methoxy group with electron-withdrawing groups (e.g., nitro) to enhance sulfonamide acidity, potentially improving target binding.
- Biological Testing : Screen derivatives against a panel of kinases or phosphatases. Use molecular docking (e.g., AutoDock Vina) to correlate activity with computed binding energies .
Q. What analytical techniques resolve discrepancies in reported solubility and stability profiles?
- Methodology :
- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions.
- Thermogravimetric Analysis (TGA) : Measure thermal decomposition onset (>200°C indicates high thermal stability).
- pH-Dependent Solubility : Use shake-flask method across pH 3–9 to identify optimal formulation conditions .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
- Solution : Optimize reaction scale-up using flow chemistry (residence time: 30 min, 80°C). Replace traditional batch reactors to improve heat/mass transfer and reduce side reactions. Monitor in-line via FTIR to track intermediate formation .
Q. What computational tools predict metabolic pathways for this compound?
- Tools : Use Schrödinger’s MetaSite or GLORYx to identify probable Phase I/II metabolites (e.g., O-demethylation or sulfonamide cleavage). Validate predictions with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
